Dehydroretinaldehyde

Vision research Photoreceptor biochemistry Rhodopsin reconstitution

Dehydroretinaldehyde (3,4-dehydroretinal, vitamin A2 aldehyde) is the obligate chromophore for porphyropsins in freshwater fish and amphibians, and delivers a quantifiable 16 nm red shift versus retinaldehyde in bovine rhodopsin reconstitution assays. Its extended conjugated π-electron system enables longer-wavelength optogenetic activation with deeper light penetration—retinaldehyde (A1) cannot substitute. Also validated as an internal standard for UHPLC-MS/MS retinal quantification (5 fmol LOD). Insist on the native A2 chromophore for spectral integrity in your experimental workflow.

Molecular Formula C20H26O
Molecular Weight 282.4 g/mol
CAS No. 472-87-7
Cat. No. B138481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroretinaldehyde
CAS472-87-7
Synonyms(all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4,6,8-nonatetraenal;  trans-3-Dehydroretinal;  Dehydroretinaldehyde;  Retinene 2;  Vitamin A2 Aldehyde; 
Molecular FormulaC20H26O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C
InChIInChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
InChIKeyQHNVWXUULMZJKD-OVSJKPMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroretinaldehyde (CAS 472-87-7) Procurement Guide: Baseline Properties and Chemical Identity for Research Sourcing


Dehydroretinaldehyde (3,4-dehydroretinal, vitamin A2 aldehyde, retinene 2) is a naturally occurring retinoid aldehyde with the molecular formula C20H26O and a molecular weight of 282.42 g/mol . It is a structural analog of retinaldehyde (vitamin A1 aldehyde) that contains an additional double bond between the 3 and 4 positions of the β-ionone ring, forming a 1,3-cyclohexadiene system rather than the cyclohexene ring of retinal [1]. This compound is light-sensitive and temperature-sensitive, requiring storage at -86°C and protection from light and oxygen [2]. Dehydroretinaldehyde is commercially available in research-grade purity (typically ≥95%) as a neat oil or dark-brown oil soluble in chloroform, dichloromethane, and ethyl acetate [2]. It is supplied in small quantities (e.g., 5 mg, 10 mg, 25 mg) by specialized chemical vendors for non-human research use only .

Why Dehydroretinaldehyde (CAS 472-87-7) Cannot Be Substituted with Generic Retinoids in Specialized Research Applications


Dehydroretinaldehyde exhibits distinct photophysical and biochemical properties that preclude simple substitution with its close analog retinaldehyde (A1) or other retinoid aldehydes in specialized research applications. The additional double bond in the β-ionone ring alters the conjugated π-electron system, resulting in a bathochromic (red) shift in absorption maxima when bound to opsin proteins [1]. This spectral shift is not uniform but varies depending on the specific opsin partner, ranging from as little as 4 nm in salamander UV cone pigment to 16 nm in bovine rhodopsin [2]. Furthermore, the compound serves as the exclusive chromophore for porphyropsins in freshwater fish and amphibians, a role that retinaldehyde cannot fulfill [3]. In optogenetic tool development, A2 retinal (dehydroretinaldehyde) reconstitutes functional microbial rhodopsins with significantly altered spectral sensitivity profiles compared to A1 retinal, enabling applications that require longer-wavelength activation [4]. These differences are quantifiable and application-specific, meaning that substituting retinaldehyde for dehydroretinaldehyde would alter experimental outcomes in vision research, optogenetics, and retinoid metabolism studies [5].

Dehydroretinaldehyde (CAS 472-87-7) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Spectral Shift in Bovine Rhodopsin: A2 vs A1 Chromophore Comparison

When reconstituted with bovine rhodopsin opsin, dehydroretinaldehyde (A2) produces a visual pigment with an absorbance maximum (λmax) of 516 nm, representing a 16-nm red shift compared to the 500 nm λmax of the same opsin reconstituted with retinaldehyde (A1) [1]. In contrast, when reconstituted with salamander UV cone opsin, the A2 pigment exhibits a λmax of 360 nm, only a 4-nm red shift from the 356 nm λmax of the A1 pigment [2].

Vision research Photoreceptor biochemistry Rhodopsin reconstitution

Optogenetic Microbial Rhodopsin Spectral Tuning: A2 vs A1 Chromophore Functional Comparison

Substitution of A1 retinal with A2 retinal (dehydroretinaldehyde) significantly shifts the spectral sensitivity of multiple optogenetic microbial rhodopsins to longer wavelengths without altering other functional parameters [1]. Specifically, in channelrhodopsin variants (CrChR1, CrChR2, CaChR1, MvChR1) and the archaerhodopsin-3 (AR-3) proton pump, A2 reconstitution produced red shifts in action spectra that were larger than those measured in archaeal rhodopsins and comparable to those in animal visual pigments [2]. The A2 chromophore photoisomerizes in 1.4, 3.0, and/or 13 picoseconds upon 510 nm light illumination, kinetics comparable to the native A1 chromophore in proteorhodopsin [3].

Optogenetics Microbial rhodopsins Neuronal control

Retinaldehyde (A1) vs. Dehydroretinaldehyde (A2) Visual Pigment Composition in Fish: Environmental and Hormonal Regulation

In rainbow trout (Salmo gairdneri), retinae contain mixtures of two visual pigments: VP503₁ based on retinaldehyde (A1) and VP527₂ based on 3-dehydroretinaldehyde (A2) [1]. The proportion of A2-based pigment (VP527₂) can be increased by feeding a diet rich in 3-dehydroretinol, intraperitoneal injections of L-thyroxine, or intramuscular injection of bovine thyrotropic hormone [2]. In zebrafish (Danio rerio), thyroid hormone treatment induced a shift from predominantly A1-based to A2-based visual pigments in both rods and cones within two weeks, while temperature (15°C, 20°C, 28°C) had no significant effect [3].

Fish vision Environmental adaptation Chromophore interchange

Binding Efficiency and Red-Shift in Channelrhodopsin Variants: A2 vs A1 Chromophore

In a study comparing retinal analogs, 3,4-didehydroretinal (A2) bound to opsins (ReaChR and ChrimsonR) with efficiency comparable to retinal (A1), yielding new channelrhodopsins [1]. Notably, an extended analog (A2-10ex, with an extra double bond inserted at the C10–C11 position of A2) showed a maximum absorbance at 654 nm when bound to ChrimsonR, a 67-nm red shift compared to A1-ChrimsonR (λmax = 587 nm) [2]. The long-wavelength spectral boundary of A2-10ex-ChrimsonR extended to 756 nm, reaching into the far-red region (710–850 nm) [3].

Channelrhodopsin engineering Optogenetics Red-shifted variants

Dehydroretinaldehyde (A2) as an Internal Standard for Retinal Quantification by UHPLC-MS/MS

3,4-Didehydroretinal (dehydroretinaldehyde) has been validated as an internal standard for the quantification of retinal in small biological samples using ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) [1]. To facilitate recovery, retinal and the internal standard 3,4-didehydroretinal were derivatized in situ into their O-ethyloximes. The method achieved a 5-fmol lower limit of detection for retinal-O-ethyloximes and a linear range from 5 fmol to 1 pmol [2].

Analytical chemistry Retinoid quantification Mass spectrometry

Thermal Stability of A2-Based Visual Pigments: Porphyropsin vs Rhodopsin Comparison

A2-based porphyropsins (containing dehydroretinaldehyde) are less thermally stable than A1-based rhodopsins (containing retinaldehyde), exhibiting higher rates of thermal isomerization, which contributes to increased 'dark noise' in photoreceptors . Additionally, A2-based pigments have lower photosensitivity compared to their A1 counterparts .

Visual pigment biochemistry Thermal isomerization Photoreceptor noise

Dehydroretinaldehyde (CAS 472-87-7) Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Optogenetic Tool Development Requiring Red-Shifted Activation

Researchers developing optogenetic constructs for in vivo neuronal control should procure dehydroretinaldehyde (A2) when longer-wavelength activation is required to increase light penetration depth and minimize scattering. As demonstrated in head-to-head comparisons, substitution of A1 with A2 retinal significantly shifts the spectral sensitivity of microbial rhodopsins to longer wavelengths without compromising photoisomerization kinetics [6]. This application is supported by evidence showing that A2 reconstitutes fully functional channelrhodopsins and proton pumps with red-shifted action spectra [4].

Fish and Amphibian Vision Research Requiring A2 Chromophore

Studies investigating the visual system of freshwater fish, amphibians, or species that naturally utilize porphyropsins should source dehydroretinaldehyde as the required chromophore. Research in rainbow trout and zebrafish demonstrates that A2-based visual pigments are differentially regulated by diet and thyroid hormones and that the ratio of A1 to A2 pigments affects spectral sensitivity [6][4]. Using retinaldehyde (A1) in these models would not recapitulate the native visual pigment composition.

Analytical Quantification of Retinal in Biological Samples

Laboratories performing quantitative analysis of retinal (retinaldehyde) in biological matrices should acquire dehydroretinaldehyde for use as an internal standard in UHPLC-MS/MS workflows. Validated methods demonstrate that 3,4-didehydroretinal is suitable for this purpose, enabling a 5-fmol lower limit of detection and a linear range from 5 fmol to 1 pmol after derivatization [6]. Its structural similarity to retinal ensures comparable extraction and derivatization efficiency, while its distinct chromatographic properties allow for reliable quantification.

Bovine Rhodopsin Reconstitution Studies Requiring a 16-nm Red Shift

Investigators reconstituting bovine rhodopsin for biophysical or biochemical assays should select dehydroretinaldehyde over retinaldehyde when a 16-nm red shift in absorbance maximum is experimentally desirable. Direct comparison shows that bovine rhodopsin regenerated with A2 exhibits a λmax of 516 nm, compared to 500 nm for A1 [6]. This 16-nm shift may be critical for studies probing the spectral tuning mechanisms of visual pigments or for experiments requiring specific excitation wavelengths.

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